2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid
Description
Overview of Benzimidazole (B57391) Scaffolds in Modern Chemical Research
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged molecule" in medicinal chemistry. amrita.edu Its structural similarity to natural purines allows it to interact readily with various biopolymers, making it a versatile pharmacophore for drug design. isca.innih.gov This unique structure enables a variety of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for therapeutic efficacy. nih.gov
Benzimidazole derivatives exhibit a vast spectrum of pharmacological activities. nih.govekb.eg Researchers have extensively documented their potential as:
Anticancer agents: Certain derivatives show strong anti-proliferative activity against various cancer cell lines. acs.org
Antimicrobial agents: They have demonstrated potent activity against a wide range of bacteria (both Gram-positive and Gram-negative) and fungi. researchgate.netnih.govnih.gov
Antiviral agents: Benzimidazoles have been effective against several viruses, including HIV, herpes simplex virus, and hepatitis viruses. nih.gov
Anti-inflammatory and Analgesic agents: These compounds can inhibit key enzymes like cyclooxygenases (COX) that are involved in inflammation. nih.govarabjchem.org
Anthelmintic and Antiprotozoal agents: Drugs like albendazole (B1665689) and mebendazole (B1676124) are widely used benzimidazole-based anthelmintics. arabjchem.org Their effectiveness extends to various protozoa as well. nih.gov
Beyond medicine, these compounds are also utilized in materials science, finding applications in optoelectronic materials and as chemical sensors. The ease of synthesis and the ability to modify the benzimidazole core at various positions allow chemists to fine-tune its properties, making it a central focus in the development of novel therapeutic agents. nbinno.comnih.gov
| Activity | Description | References |
|---|---|---|
| Anticancer | Exhibits anti-proliferative effects against various cancer cell lines. | acs.org |
| Antimicrobial | Effective against a broad spectrum of bacteria and fungi. | researchgate.netnih.govnih.gov |
| Antiviral | Shows inhibitory activity against a range of viruses. | nih.gov |
| Anti-inflammatory | Inhibits enzymes involved in the inflammatory response, such as COX. | nih.gov |
| Anthelmintic | Forms the basis of widely used drugs for parasitic worm infections. | arabjchem.org |
Historical and Current Significance of Propanoic Acid Derivatives in Bioactive Compounds
Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid. wikipedia.org While it has direct applications as a food preservative due to its antimicrobial properties, its true significance in medicinal chemistry lies in its derivative forms. wisdomlib.orgdrugbank.com Aryl propionic acid derivatives are a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). orientjchem.orghumanjournals.com
The historical development of these derivatives, such as Ibuprofen and Ketoprofen, marked a major advancement in pain and inflammation management. orientjchem.org The mechanism of action for many of these NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation. orientjchem.orghumanjournals.com
The propanoic acid moiety is crucial for the activity of these compounds. Research has shown that for many aryl propionic acid NSAIDs, only the (S)-enantiomer possesses significant inhibitory activity against COX isoenzymes. orientjchem.orghumanjournals.com Beyond their anti-inflammatory effects, various propanoic acid derivatives have been investigated for a range of other biological activities, including antibacterial, anticancer, and anticonvulsant properties. orientjchem.orghumanjournals.com In human physiology, propionic acid produced by the gut microbiota is recognized for its beneficial effects, such as reducing food intake, exerting immunosuppressive actions, and potentially improving insulin (B600854) sensitivity. nih.gov
| Compound Class | Primary Application | Mechanism Highlight | References |
|---|---|---|---|
| Aryl Propionic Acids | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Inhibition of Cyclooxygenase (COX) enzymes | orientjchem.orghumanjournals.com |
| Propionic Acid (Gut Microbiota) | Metabolic Regulation | Lowers fatty acids, reduces food intake, improves insulin sensitivity | nih.gov |
| Various Synthetic Derivatives | Antibacterial, Anticancer | Varies depending on the overall molecular structure | orientjchem.orghumanjournals.com |
Rationale for Academic Investigation of 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid
The academic interest in this compound stems from the strategic combination of its two core structural motifs: the 2-propyl-1H-benzimidazole unit and the propanoic acid side chain. This molecular design represents a hybrid approach, aiming to synthesize a novel compound that could potentially exhibit enhanced or unique biological activities derived from its constituent parts.
The rationale can be broken down as follows:
The Benzimidazole Core: The 2-propyl-1H-benzimidazole moiety provides a proven pharmacologically active scaffold. researchgate.netresearchgate.net The presence of the propyl group at the 2-position is a specific structural feature that can influence the molecule's lipophilicity and its interaction with biological targets. nih.gov
The Propanoic Acid Side Chain: The introduction of a propanoic acid group at the N-1 position of the benzimidazole ring is a key modification. This acidic functional group can significantly alter the compound's physicochemical properties, such as solubility and its ability to form salts. It also introduces a structural element common to highly successful anti-inflammatory drugs. orientjchem.org
Synergistic Potential: The combination of an anti-inflammatory-associated moiety (propanoic acid) with a versatile antimicrobial and anticancer scaffold (benzimidazole) creates a compelling case for investigation. Researchers would seek to determine if the resulting hybrid molecule possesses a unique profile, such as dual anti-inflammatory and antimicrobial activity, or enhanced potency in a specific therapeutic area. Studies on other N-alkylated benzimidazole derivatives have shown that such substitutions can lead to potent antiproliferative and antimicrobial agents. acs.orgnih.gov
Scope and Objectives of Scholarly Inquiry into the Compound
The scholarly inquiry into this compound would be multifaceted, focusing on its synthesis, characterization, and comprehensive biological evaluation.
Primary Objectives:
Chemical Synthesis and Characterization: The initial objective is to develop an efficient and regioselective synthesis pathway for the compound. This involves attaching the propanoic acid group specifically to the N-1 position of the 2-propyl-1H-benzimidazole ring. Following synthesis, the compound's structure must be unequivocally confirmed using modern analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy. mdpi.comnih.gov
Biological Screening: A primary goal is to screen the compound for a wide range of biological activities, guided by the known properties of its parent scaffolds. This would include:
Antiproliferative assays against a panel of human cancer cell lines to assess its potential as an anticancer agent. acs.org
Antimicrobial testing against various strains of pathogenic bacteria and fungi to determine its efficacy as an anti-infective agent. nih.gov
Anti-inflammatory evaluation using in vitro assays, such as COX enzyme inhibition, to investigate its potential as an NSAID-like compound. nih.gov
Structure-Activity Relationship (SAR) Studies: A broader objective would involve synthesizing a series of related analogues to establish a structure-activity relationship. This could involve modifying the length of the alkyl chain at the 2-position (e.g., ethyl, butyl) or altering the substituent on the propanoic acid chain to understand how these structural changes impact biological activity. nih.govresearchgate.net
The ultimate scope is to identify whether this specific molecular architecture offers any therapeutic advantages over existing compounds and to establish it as a potential lead compound for further drug development.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-6-12-14-10-7-4-5-8-11(10)15(12)9(2)13(16)17/h4-5,7-9H,3,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZINWGFMTKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid
A retrosynthetic analysis of the target molecule, this compound, identifies two primary disconnection points that lead to logical and accessible starting materials.
C1-N Bond Disconnection: The most logical primary disconnection is the bond between the N-1 of the benzimidazole (B57391) ring and the alpha-carbon of the propanoic acid group. This disconnection suggests an N-alkylation reaction as the final step in the synthesis. This leads to two key synthons: the 2-propyl-1H-benzimidazole core and a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate).
Imidazole (B134444) Ring Formation Disconnection: The second level of disconnection breaks down the 2-propyl-1H-benzimidazole intermediate. The classical approach to benzimidazole synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. researchgate.net This leads to two plausible sets of precursors:
Route A (from Carboxylic Acid): o-Phenylenediamine and butanoic acid.
Route B (from Aldehyde): o-Phenylenediamine and butyraldehyde.
This analysis outlines a convergent synthetic strategy: the formation of the 2-propyl-1H-benzimidazole core followed by N-alkylation to introduce the propanoic acid side chain.
Established Synthetic Routes for Benzimidazole-Propanoic Acid Derivatives
The traditional synthesis of benzimidazole-propanoic acid derivatives generally follows a two-step process derived from the retrosynthetic analysis: formation of the substituted benzimidazole nucleus, followed by N-alkylation.
The primary precursors for this synthesis are o-phenylenediamine, a C4 source for the 2-propyl group (such as butanoic acid or butyraldehyde), and a C3 source for the N1-substituent (such as an acrylic acid or 2-halopropanoic acid derivative).
Step 1: Formation of 2-propyl-1H-benzimidazole
Phillips-Ladenburg Condensation: This widely used method involves the reaction of o-phenylenediamine with butanoic acid. The reaction is typically carried out by heating the reactants at high temperatures (often above 100°C), sometimes in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid (HCl), which acts as both a catalyst and a dehydrating agent. sphinxsai.com
Reaction with Aldehydes: A more common and often milder alternative involves the condensation of o-phenylenediamine with butyraldehyde. organic-chemistry.org This reaction proceeds via the formation of a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole. rsc.org The oxidation can occur in situ via air oxidation or with the addition of a mild oxidizing agent. Numerous catalysts, including Lewis acids (e.g., ZrCl₄, Zn(OTf)₂) and heterogeneous catalysts, have been employed to improve yields and reaction conditions. sphinxsai.commdpi.com
Step 2: N-Alkylation with a Propanoic Acid Moiety
Once 2-propyl-1H-benzimidazole is formed, the propanoic acid group is introduced via N-alkylation. This is typically achieved by reacting the benzimidazole with a suitable electrophile, such as ethyl 2-bromopropanoate (B1255678), in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). rjpbcs.com The subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the final carboxylic acid product.
| Step | Precursors | Catalyst/Reagents | Solvent | Temperature | Typical Yield |
| 1A. Core Synthesis | o-Phenylenediamine, Butanoic acid | Polyphosphoric Acid (PPA) or 4M HCl | None or Water | >100°C | Good |
| 1B. Core Synthesis | o-Phenylenediamine, Butyraldehyde | NH₄Cl, ZrCl₄, or other Lewis Acids | CHCl₃, EtOH | Room Temp to Reflux | 40-94% nih.gov |
| 2. N-Alkylation | 2-propyl-1H-benzimidazole, Ethyl 2-bromopropanoate | NaH, K₂CO₃ | DMF, THF | Room Temp to Reflux | Good rjpbcs.com |
| 3. Hydrolysis | Ethyl 2-(2-propyl-1H-benzimidazol-1-yl)propanoate | NaOH or HCl | Water/Alcohol | Reflux | High |
Data compiled from various established benzimidazole synthesis methodologies. rjpbcs.comnih.gov
For established routes, yield optimization often involves screening different catalysts, solvents, and temperature profiles. The choice between using a carboxylic acid or an aldehyde precursor can significantly impact yield and purity; aldehyde-based routes are often higher yielding and proceed under milder conditions. organic-chemistry.org
Scalability is a key consideration for industrial production. While traditional batch processes are well-documented, they can suffer from long reaction times, high energy consumption, and challenges in heat management for large-scale reactions. Multi-gram scale synthesis has been demonstrated for similar benzimidazoles, often requiring simple workup procedures like precipitation and filtration to isolate the product in high purity. thieme-connect.comresearchgate.net The use of inexpensive and readily available catalysts is crucial for making the process economically attractive on a larger scale. sphinxsai.com
Novel Synthetic Strategies for this compound
Recent advances in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for benzimidazole synthesis, which can be directly applied to the production of this compound.
Green chemistry principles aim to reduce or eliminate the use of hazardous substances. sphinxsai.com For benzimidazole synthesis, this has led to several innovative approaches:
Catalyst-Free and Solvent-Free Reactions: Some methods achieve the condensation of o-phenylenediamines and aldehydes under solvent-free conditions, often with microwave irradiation or simple grinding, which reduces waste and reaction time. mdpi.com One highly efficient protocol reports the synthesis of 2-substituted benzimidazoles in methanol (B129727) at ambient temperature in just one minute without any catalyst. thieme-connect.com
Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique to accelerate organic reactions. ijarsct.co.in For the synthesis of 1,2-disubstituted benzimidazoles, microwave assistance has been shown to reduce reaction times from hours to minutes and significantly enhance yields, often to near-quantitative levels (86-99%). nih.gov
Use of Green Solvents and Catalysts: Water, ethanol (B145695), and deep eutectic solvents (DES) are being explored as environmentally benign reaction media. mdpi.comnih.gov For instance, a DES formed from choline (B1196258) chloride and o-phenylenediamine can act as both the solvent and a reactant, leading to high yields and simple workup procedures. nih.gov Similarly, the use of recyclable, heterogeneous catalysts like supported gold nanoparticles or ZnO nanoparticles simplifies product purification and reduces waste. rsc.orgmdpi.com
| Green Approach | Key Features | Precursors | Conditions | Yields | Reference |
| Catalyst-Free | Rapid reaction, ambient temperature | 1,2-diaminoarenes, Aldehydes | Methanol, 1 min, RT | 33–96% | thieme-connect.com |
| Microwave-Assisted | Extremely short reaction times | N-substituted-o-phenylenediamine, Aldehydes | Er(OTf)₃ (1 mol%), Solvent-free, MW | 86–99% | nih.gov |
| Deep Eutectic Solvent | Solvent is also a reactant | o-Phenylenediamine, Aldehydes | ChCl:o-PDA (DES), 80°C, 10 min | 91-98% | nih.gov |
| Heterogeneous Catalyst | Recyclable catalyst, mild conditions | o-Phenylenediamine, Aldehydes | Au/TiO₂, Methanol, 25°C | 80-98% | mdpi.com |
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and superior scalability.
This technology has been successfully applied to the synthesis of benzimidazoles. In one approach, a solution of o-phenylenediamine and an aldehyde is passed through a heated reactor containing a heterogeneous acid catalyst, such as a sulfonated polystyrene resin (Amberlyst-15). This method can produce benzimidazole derivatives in high yields (90-97%) with very short residence times (less than 10 minutes). The catalyst can be reused for multiple cycles, adding to the process's sustainability. Enzyme-electrochemical cascades in continuous flow systems have also been developed, representing a highly green and efficient method using air as the oxidant under mild conditions. vapourtec.com Such a system could be adapted for a three-component synthesis of the target molecule, offering an industrially relevant and intensified manufacturing route. vapourtec.commdpi.com
Derivatization and Analog Synthesis of this compound
The derivatization of this compound can be systematically approached by modifying its two primary functional regions: the propanoic acid side chain and the benzimidazole ring system. These modifications enable the exploration of structure-activity relationships for various applications.
The carboxylic acid group of the propanoic acid moiety is a versatile functional handle for a wide range of chemical transformations. Standard organic synthesis techniques can be employed to produce a variety of derivatives, including esters, amides, and alcohols.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, reacting it with an alcohol under acidic catalysis. For example, reaction with methanol or ethanol in the presence of a catalyst like sulfuric acid yields the methyl or ethyl ester, respectively. researchgate.netresearchgate.net This process is fundamental for modifying the compound's polarity and pharmacokinetic profile.
Amidation: Amide derivatives are accessible through the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated intermediate can then be reacted with a primary or secondary amine to form the desired amide. This reaction is widely used in the synthesis of benzimidazole derivatives to introduce diverse structural motifs. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-propyl-1H-benzimidazol-1-yl)propan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂, R₂NH) | Amide (-CONR₂) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |
Modifying the benzimidazole core is a key strategy for creating a library of analogs. Substitutions can be introduced at the nitrogen (N-1), the carbon adjacent to both nitrogens (C-2), and the benzene (B151609) ring (C-5 and C-6).
N-1 Position: The synthesis of the parent compound involves the N-alkylation of 2-propyl-1H-benzimidazole with a propanoic acid derivative (e.g., ethyl 2-bromopropanoate followed by hydrolysis). nih.govresearchgate.net By using different alkylating agents, a wide array of substituents can be introduced at the N-1 position. For example, using different α-haloalkanoic acids or their esters allows for variation in the side chain's length and structure.
C-2 Position: The 2-propyl group is typically installed by condensing an o-phenylenediamine with butyric acid or a derivative thereof. researchgate.net By substituting butyric acid with other carboxylic acids (e.g., acetic acid, isobutyric acid, benzoic acid), a diverse range of substituents can be placed at the C-2 position.
C-5/6 Positions: To introduce substituents on the benzene portion of the benzimidazole ring, a substituted o-phenylenediamine is used as the starting material. For instance, using 4-chloro- or 4-nitro-o-phenylenediamine (B140028) in the initial condensation reaction will yield benzimidazoles with a chloro or nitro group at the 5(6)-position. nih.gov These groups can then be further modified; for example, a nitro group can be reduced to an amine, which can then undergo a variety of subsequent reactions.
| Position | Synthetic Strategy | Example Precursor | Resulting Variation |
|---|---|---|---|
| N-1 | Varying the alkylating agent | Ethyl 2-bromobutyrate | 2-(2-propyl-1H-benzimidazol-1-yl)butanoic acid |
| C-2 | Varying the carboxylic acid in condensation | Cyclohexanecarboxylic acid | 2-cyclohexyl-1H-benzimidazole core |
| C-5/6 | Using a substituted o-phenylenediamine | 4-methyl-1,2-phenylenediamine | 5(6)-methyl-2-propyl-1H-benzimidazole core google.com |
The carbon atom alpha to the carboxylic acid in the propanoic acid moiety is a stereocenter, meaning this compound exists as a pair of enantiomers. The separation and selective synthesis of these stereoisomers are often critical as they can exhibit different biological activities.
Enantiomeric Separation (Chiral Resolution): A common method for separating the enantiomers of a racemic mixture is through chiral resolution. wikipedia.org
Diastereomeric Salt Formation: This classic technique involves reacting the racemic carboxylic acid with a chiral base (a resolving agent), such as a chiral amine (e.g., (R)-1-phenylethylamine), to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the acid is liberated from each salt to yield the pure enantiomers.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers. nih.gov For carboxylic acids, CSPs based on polysaccharides or proteins (like α1-acid glycoprotein) can be effective. nih.gov
Derivatization for Separation: Another approach involves converting the carboxylic acid into diastereomeric esters by reacting it with a chiral alcohol, such as L-(-)-menthol. beilstein-journals.orgnih.gov The resulting diastereomeric esters can then be separated using standard chromatography techniques like silica (B1680970) gel column chromatography or HPLC. Subsequent hydrolysis of the separated esters yields the individual enantiomers. beilstein-journals.orgnih.gov
Stereoselective Synthesis: Asymmetric synthesis aims to produce a single enantiomer directly, avoiding the need for resolution and the loss of 50% of the material.
Chiral Auxiliary Approach: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction stereoselectively. For example, an achiral N-acyl oxazolidinone could be alkylated with 2-propyl-1H-benzimidazole to introduce the benzimidazole moiety diastereoselectively. rsc.org Removal of the auxiliary would then yield the enantiomerically enriched product.
Catalytic Asymmetric Synthesis: The use of a chiral catalyst to control the stereochemistry of a key bond-forming step is a highly efficient method. For instance, an asymmetric alkylation of a prochiral enolate precursor using a chiral phase-transfer catalyst or a transition metal complex with a chiral ligand could potentially establish the stereocenter in a highly enantioselective manner. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Predictions for 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Benzimidazole (B57391) derivatives are known to interact with a variety of protein targets. Molecular docking studies on compounds with a similar benzimidazole scaffold have identified potential binding sites in enzymes and receptors implicated in various diseases. For instance, benzimidazole-containing compounds have been docked into the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research. nih.gov Other studies have explored their interactions with G protein-coupled receptors (GPCRs). nih.gov
For this compound, putative protein binding sites would likely be characterized by a combination of hydrophobic pockets to accommodate the propyl and benzene (B151609) rings, and regions capable of forming hydrogen bonds with the carboxylic acid and benzimidazole nitrogen atoms. The specific protein targets would be selected based on the therapeutic area of interest.
The predicted binding mode of this compound within a protein active site would be stabilized by a network of intermolecular interactions. These interactions are crucial for the stability of the ligand-protein complex and determine the binding affinity.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms of the benzimidazole ring can also act as hydrogen bond acceptors. These groups are expected to form key hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate (B1630785) in the protein's active site.
Hydrophobic Interactions: The propyl group and the benzene ring of the benzimidazole core are hydrophobic and would likely engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine.
π-π Stacking: The aromatic benzimidazole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. This type of interaction, where the aromatic rings are stacked face-to-face or in a T-shaped arrangement, contributes significantly to the binding affinity. nih.gov
A hypothetical summary of predicted binding interactions for this compound with a generic protein active site is presented in the table below.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxylic acid, Benzimidazole N | Ser, Thr, Tyr, Asp, Glu, His |
| Hydrophobic Interactions | Propyl chain, Benzene ring | Val, Leu, Ile, Ala, Phe |
| π-π Stacking | Benzimidazole ring | Phe, Tyr, Trp |
Quantum Chemical Calculations on this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of a molecule. These calculations are invaluable for understanding a molecule's stability, reactivity, and spectroscopic properties.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO may be distributed over the benzimidazole and carboxylic acid moieties. The HOMO-LUMO gap can be calculated to predict its kinetic stability. nih.gov A lower HOMO-LUMO energy gap suggests that a molecule has high chemical reactivity, biological activity, and polarizability. nih.gov
The table below presents hypothetical quantum chemical parameters for this compound, derived from general principles of FMO theory. nih.govnih.gov
| Parameter | Description | Predicted Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.0 to 5.0 |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 5.0 to 6.0 |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.0 to 2.0 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 |
| Chemical Softness (S) | Reciprocal of chemical hardness | 0.4 to 0.67 |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The flexible propyl and propanoic acid side chains of this compound allow it to adopt multiple conformations. Studies on the related compound 2-propyl-1H-benzimidazole have shown that conformational changes around the propyl chain are energetically feasible and can be influenced by temperature. researchgate.netnih.gov
For this compound, the potential energy surface (PES) would be more complex due to the additional rotatable bonds in the propanoic acid group. Computational methods can be used to map this energy landscape, identifying the low-energy, stable conformers and the energy barriers for interconversion between them. Understanding the preferred conformations is crucial as the biologically active conformation is often one of the low-energy conformers that best fits the target protein's binding site.
Quantum chemical calculations can predict the reactivity of different parts of a molecule. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution and can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the benzimidazole ring, indicating these are sites susceptible to electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a site for nucleophilic attack.
Frontier molecular orbital theory also aids in predicting reactivity. The distribution of the HOMO indicates the likely sites for electrophilic attack, while the LUMO distribution points to sites for nucleophilic attack. This information is valuable for predicting the mechanisms of metabolic reactions or for designing synthetic routes. Natural Bond Orbital (NBO) analysis can further provide insights into charge transfer interactions within the molecule, contributing to its stability and reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound were not prominently found in available literature, extensive QSAR analyses have been conducted on structurally related benzimidazole analogs, particularly those investigated as angiotensin II AT1 receptor antagonists. These studies provide a robust framework for understanding the structural requirements for biological activity within this chemical class.
The foundation of a reliable QSAR model lies in the careful selection of molecular descriptors that can numerically represent the structural features of the molecules and the application of appropriate statistical methods to correlate these descriptors with biological activity.
In studies of benzimidazole derivatives, a wide array of descriptors has been employed to capture the physicochemical properties essential for their biological function. These descriptors are typically categorized as electronic, steric, hydrophobic, and topological. For instance, in the development of QSAR models for benzimidazole derivatives as aldose reductase inhibitors, descriptors such as the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (LUMO), and steric energy were found to be influential. crpsonline.comijddd.com The negative correlation with LogP and steric energy suggested that less lipophilic and smaller molecules tended to exhibit higher inhibitory activity. ijddd.com
For a series of benzimidazole analogs acting as angiotensin II receptor antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized. nih.gov These approaches calculate steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) around the molecules. The resulting models have highlighted the significance of lipophilicity and hydrogen bonding at various positions of the benzimidazole nucleus for potent antagonist activity. nih.govnih.gov
Multiple Linear Regression (MLR) is a commonly used statistical method to develop the QSAR equation. For example, a QSAR study on benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae used MLR to establish a relationship between antifungal activity and descriptors like lipophilicity (logP), dipole moment (DM), and surface area grid (SAG). nih.gov In more complex analyses, a genetic algorithm may be employed to select the most relevant descriptors for inclusion in the MLR model, as was done for a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as PARP inhibitors. nih.gov Other statistical tools applied to benzimidazole analogs include partial least squares regression (PLR) and artificial neural networks (ANN), which can handle non-linear relationships between descriptors and activity. scirp.org
A summary of commonly used descriptors in QSAR studies of benzimidazole analogs is presented below.
| Descriptor Category | Specific Descriptors | Biological Target Context |
| Hydrophobic | LogP, iLOGP | Aldose Reductase, Angiotensin II Receptor, Antifungal |
| Electronic | LUMO Energy, Dipole Moment (DM), Galvez Topological Charge Indices (GGI4) | Aldose Reductase, Antifungal, Antibacterial |
| Steric/Topological | Surface Area Grid (SAG), Molar Refractivity (MR) | Antifungal, Antibacterial |
| 3D-QSAR Fields | CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond donor/acceptor) | Angiotensin II Receptor |
| Quantum Chemical | Chemical Potential (μ), Polarizability (α) | Antitubercular |
The reliability and predictive capability of a QSAR model are assessed through rigorous validation procedures. A well-validated model can be confidently used to predict the activity of novel compounds, thereby guiding synthetic efforts. Validation is typically performed using both internal and external methods.
Internal validation often involves the leave-one-out (LOO) cross-validation technique, which results in a cross-validated correlation coefficient (q² or r²cv). This metric indicates the internal predictive ability of the model. For a QSAR model to be considered robust, a high q² value (typically > 0.5) is required. For instance, in a 3D-QSAR study of benzimidazole derivatives as Angiotensin II-AT1 receptor antagonists, the CoMFA and CoMSIA models yielded q² values of 0.613 and 0.622, respectively, indicating good internal consistency. nih.gov
External validation is a more stringent test of a model's predictive power, where the model is used to predict the activity of a set of compounds (the test set) that were not used in its development. The predictive ability is quantified by the predictive r² (r²pred). A high r²pred value (typically > 0.6) suggests that the model can accurately predict the activity of new chemical entities. In a study on antibacterial benzimidazole analogs, the best QSAR model had a predictive r² value for external validation of 0.7150. ijpsr.com Similarly, a 3D-QSAR study on another set of angiotensin II receptor antagonists reported r²pred values of 0.727 and 0.689 for the CoMFA and CoMSIA models, respectively. nih.gov
The statistical significance of the QSAR model is also evaluated using parameters like the conventional correlation coefficient (r²), which measures the goodness-of-fit, and the F-test value, which indicates the statistical significance of the regression model. A high r² value (close to 1.0) and a high F-value are desirable. For example, a QSAR model for PARP inhibitors showed an r² of 0.935 and an F-value of 53.481, demonstrating a highly statistically significant correlation. nih.gov
The table below summarizes the validation parameters for several QSAR models developed for various series of benzimidazole analogs.
| Benzimidazole Analog Series (Biological Target) | QSAR Method | r² | q² (LOO) | r²pred (External Set) | Reference |
| Angiotensin II-AT1 Receptor Antagonists | CoMFA | 0.886 | 0.613 | 0.714 | nih.gov |
| Angiotensin II-AT1 Receptor Antagonists | CoMSIA | 0.859 | 0.622 | 0.549 | nih.gov |
| Angiotensin II-AT1 Receptor Antagonists | CoMFA | 0.848 | 0.630 | 0.727 | nih.gov |
| Angiotensin II-AT1 Receptor Antagonists | CoMSIA | 0.843 | 0.623 | 0.689 | nih.gov |
| PARP Inhibitors | GA-MLR | 0.935 | 0.894 | Not Reported | nih.gov |
| Antibacterial Agents | MLR | 0.677 | Not Reported | 0.715 | ijpsr.com |
| Aldose Reductase Inhibitors | MLR | 0.846 | 0.687 | Not Reported | ijddd.com |
These validation statistics collectively demonstrate that QSAR models developed for benzimidazole analogs can possess strong predictive power, making them valuable tools in the design and optimization of new therapeutic agents within this chemical class.
Biochemical and Cellular Mechanism of Action Investigations in Vitro and Preclinical Focus
Molecular Target Identification and Validation for 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid
Comprehensive searches of scientific literature and databases did not yield specific studies on the molecular target identification and validation for this compound. The following subsections detail the lack of available research data regarding its specific molecular interactions.
Enzyme Inhibition/Activation Studies (e.g., kinases, proteases, hydrolases)
There is currently no available scientific literature detailing the effects of this compound on the activity of specific enzymes such as kinases, proteases, or hydrolases. As such, its profile as an enzyme inhibitor or activator has not been characterized.
Receptor Binding and Modulation Assays
No studies were identified that have investigated the binding affinity or modulatory effects of this compound on any specific cellular receptors. Therefore, its potential role in receptor-mediated signaling pathways remains unknown.
Nucleic Acid Interaction Studies (e.g., DNA binding)
Research on the potential interaction of this compound with nucleic acids, such as DNA binding or intercalation, has not been reported in the available scientific literature.
Cellular Pathway Elucidation Mediated by this compound
There is a lack of published research on the cellular pathways modulated by this compound. The specific downstream effects of this compound on cellular signaling and gene expression have not been elucidated.
Effects on Signal Transduction Pathways (e.g., MAPK, PI3K/Akt)
No data is available from studies investigating the impact of this compound on key signal transduction pathways, including but not limited to the MAPK and PI3K/Akt pathways.
Modulation of Gene Expression (Transcriptomics)
There are no transcriptomic studies or other research available that detail how this compound may alter gene expression profiles in any cell type.
Regulation of Protein Levels and Modifications (Proteomics)
Currently, there is a lack of publicly available scientific literature detailing proteomic studies conducted specifically on the compound this compound. Therefore, its effects on global protein expression, post-translational modifications, and protein-protein interactions remain uncharacterized. Proteomic analysis is a powerful tool for elucidating the mechanisms of action of novel compounds, and future research in this area would be invaluable for understanding the cellular pathways modulated by this specific benzimidazole (B57391) derivative.
Phenotypic Screening and Biological Activity Assessment (In Vitro)
Detailed phenotypic screening data for this compound are not extensively available in the current body of scientific literature. While the broader class of benzimidazole derivatives has been widely investigated for various biological activities, including antimicrobial and anticancer effects, specific screening results for this particular compound are not reported.
Cell Viability and Proliferation Assays in Cell Lines
There is no specific data from cell viability and proliferation assays for this compound in various cell lines. Consequently, metrics such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, are not available for this compound. Such assays are fundamental in preclinical drug discovery to determine the cytotoxic or cytostatic potential of a compound.
Apoptosis and Necrosis Induction Studies
Specific studies investigating the ability of this compound to induce apoptosis or necrosis in cell lines have not been identified in the public domain. While other benzimidazole derivatives have been shown to induce programmed cell death, the specific activity of this compound in this regard is unknown.
Analysis of Cellular Morphology and Organelle Function
There is no available research that has analyzed the effects of this compound on cellular morphology or organelle function. Investigations into how this compound might alter cell shape, size, or the integrity and function of organelles such as mitochondria or the endoplasmic reticulum have not been reported.
Structure-Activity Relationship (SAR) Studies for Biological Activity
While broad structure-activity relationship (SAR) studies have been conducted on the benzimidazole scaffold, specific and detailed SAR analyses for this compound are limited. The existing research on related compounds provides some general insights into the role of substituents on the benzimidazole core.
Impact of Benzimidazole Substituents on Target Affinity and Potency
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. For instance, modifications at the C2 position of the benzimidazole ring have been shown to be critical for the activity of some analogues. The introduction of different alkyl or aryl groups at this position can modulate the compound's interaction with biological targets. However, a systematic study detailing how the specific combination of a 2-propyl group and a 1-propanoic acid moiety influences the target affinity and potency of the benzimidazole scaffold is not currently available.
Role of the Propanoic Acid Moiety in Specific Biological Interactions
The propanoic acid moiety of this compound is a critical functional group that significantly influences the compound's biological activity. This importance is attributed to its acidic nature and its capacity to form strong electrostatic interactions and hydrogen bonds, which are frequently key determinants in drug-target interactions nih.gov. The carboxylic acid group is a common feature in many therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs), and its presence can be pivotal for the pharmacophore of the molecule nih.gov.
In the context of biological systems, the propanoic acid moiety can modulate a compound's pharmacokinetic properties, such as solubility and cell permeability. The charge of the carboxylate group plays a significant role in these characteristics wiley-vch.de. For instance, the conversion of a hydroxyl group to a carboxylic acid has been shown to make a compound less lipophilic, which can limit its ability to cross the blood-brain barrier wiley-vch.de.
Investigations into the role of the carboxylic acid moiety in NSAIDs have revealed its importance in binding to serum albumins, which can affect the drug's distribution and pharmacokinetics acs.org. Molecular docking simulations have shown that the carboxylate group can form essential salt bridges with positively charged residues like arginine and lysine in the binding sites of proteins such as bovine serum albumin acs.org. Neutralizing the carboxylic acid through esterification has been demonstrated to reduce this binding affinity, highlighting the crucial role of this functional group acs.org.
While direct structure-activity relationship (SAR) studies on this compound are not extensively available, research on related benzimidazole derivatives provides valuable insights. For example, in a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be inversely related to the length of the linker between the carboxyl group and the C2 position of the benzimidazole ring nih.gov. This suggests that the positioning and accessibility of the carboxylic acid are crucial for its biological function.
The versatility of the benzimidazole structure allows for various substitutions that can enhance its interaction with biological targets . The propanoic acid moiety, attached at the N1 position of the benzimidazole nucleus, is one such substitution that can greatly influence the compound's anti-inflammatory and other pharmacological activities nih.gov.
Bioisosteric replacement is a common strategy in medicinal chemistry to optimize the properties of a lead compound. Replacing a carboxylic acid with a suitable bioisostere can sometimes enhance biological activity, improve metabolic stability, or reduce toxicity nih.govnih.gov. The study of such replacements further underscores the significance of the carboxylic acid group in the parent molecule's interaction with its biological target. For instance, the replacement of a thione group with a carbonyl and relocation of an acetamide moiety in benzimidazole-thieno[2,3-d]pyrimidine hybrids was explored to improve binding to bacterial enzymes uran.uauran.uaresearchgate.net.
Electrostatic and Hydrogen Bonding: Facilitating strong interactions with biological targets.
Pharmacokinetic Modulation: Influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Positional Importance: The specific location and orientation of the propanoic acid group in relation to the benzimidazole core are likely critical for its activity.
Further research involving bioisosteric modifications and detailed SAR studies on this compound would be invaluable in fully elucidating the precise role of its propanoic acid moiety in its biochemical and cellular mechanisms of action.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for the isolation and purification of 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid from reaction mixtures and for the analysis of its purity. The choice of technique depends on the scale of the separation and the specific properties of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of benzimidazole (B57391) derivatives. sci-hub.se For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. chemmethod.compensoft.net Method development involves the systematic optimization of several parameters to achieve efficient separation from impurities. pensoft.net
Key parameters for HPLC method development include:
Column: A C18 column is a common choice for separating benzimidazole compounds due to its hydrophobic stationary phase, which interacts effectively with the nonpolar regions of the molecule. pensoft.net
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is often employed. chemmethod.compensoft.net The gradient allows for the effective elution of compounds with a range of polarities.
Detection: A UV/VIS detector is standard, with the detection wavelength set to an absorbance maximum of the benzimidazole ring system to ensure high sensitivity. chemmethod.compensoft.net
Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time. A typical flow rate is around 1.0 mL/min, with the column temperature maintained at a constant value, such as 30 °C, to ensure reproducibility. pensoft.net
The following table outlines a typical set of starting conditions for an RP-HPLC method for this compound.
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~230 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the carboxylic acid group and the relatively high molecular weight, this compound itself has low volatility. Therefore, direct analysis by GC is challenging. However, GC can be employed after a derivatization step, such as esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester), to increase its volatility.
GC coupled with a mass spectrometer (GC/MS) can be a powerful tool for identifying and quantifying the compound and its impurities, particularly in complex matrices. mdpi.com The analysis would typically involve a capillary column with a nonpolar or medium-polarity stationary phase. mdpi.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for both analytical and preparative separations. researchgate.netselvita.com It is particularly advantageous for chiral separations. Since this compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, SFC is an excellent technique for separating its enantiomers. nih.govresearchgate.net
Studies on related benzimidazole compounds have demonstrated successful enantiomeric separation using SFC with chiral stationary phases (CSPs), such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD). researchgate.netnih.gov The mobile phase typically consists of supercritical carbon dioxide mixed with a small percentage of an organic modifier, often an alcohol like methanol (B129727) or isopropanol. nih.govresearchgate.net SFC offers advantages of high efficiency, rapid analysis times (often under 10 minutes), and reduced consumption of organic solvents. researchgate.netselvita.com
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. researchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzimidazole ring, the protons of the n-propyl group, the methine and methyl protons of the propanoic acid side chain, and the acidic proton of the carboxyl group. preprints.orgdocbrown.info The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, provide information about adjacent protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing separate signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the benzimidazole core, and the aliphatic carbons of the propyl and propanoic acid groups. docbrown.infochemicalbook.com
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Benzimidazole) | ~7.2 - 7.8 | Multiplet (m) | 4H |
| CH (Propanoic acid) | ~5.0 - 5.5 | Quartet (q) | 1H |
| CH₂ (Propyl, adjacent to ring) | ~2.8 - 3.0 | Triplet (t) | 2H |
| CH₂ (Propyl, middle) | ~1.8 - 2.0 | Sextet | 2H |
| CH₃ (Propanoic acid) | ~1.6 - 1.8 | Doublet (d) | 3H |
| CH₃ (Propyl) | ~0.9 - 1.1 | Triplet (t) | 3H |
| COOH | >10 | Singlet (s, broad) | 1H |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic acid) | ~170 - 175 |
| C (Benzimidazole, C2) | ~150 - 155 |
| C (Benzimidazole, aromatic quaternary) | ~135 - 145 |
| CH (Benzimidazole, aromatic) | ~110 - 130 |
| CH (Propanoic acid) | ~50 - 55 |
| CH₂ (Propyl, adjacent to ring) | ~25 - 30 |
| CH₂ (Propyl, middle) | ~20 - 25 |
| CH₃ (Propanoic acid) | ~15 - 20 |
| CH₃ (Propyl) | ~10 - 15 |
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 232.28 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. ojp.gov Key fragmentation pathways for this molecule would likely involve the cleavage of the side chains from the benzimidazole core.
| m/z | Assignment | Plausible Fragmentation Pathway |
|---|---|---|
| 233.13 | [M+H]⁺ | Protonated molecular ion |
| 187.11 | [M - COOH + H]⁺ | Loss of the carboxyl group |
| 161.12 | [M - C₃H₅O₂ + H]⁺ | Loss of the propanoic acid side chain |
| 131.06 | [C₇H₅N₂]⁺ | Benzimidazole core fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the molecular structure and electronic properties of organic compounds.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its benzimidazole core, propyl substituent, and propanoic acid side chain.
Key expected vibrational frequencies include:
A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
C-H stretching vibrations from the aromatic benzimidazole ring and the aliphatic propyl and propanoic groups, appearing around 3100-2850 cm⁻¹.
A sharp and strong C=O stretching absorption from the carboxylic acid, usually found near 1700 cm⁻¹. mdpi.com
C=N and C=C stretching vibrations from the benzimidazole ring, expected in the 1650-1450 cm⁻¹ region. researchgate.net
C-O stretching and O-H bending vibrations from the carboxylic acid group, typically observed in the 1440-1200 cm⁻¹ range. researchgate.net
Interactive Table 1: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad |
| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 | Medium-Strong |
| Carboxylic Acid | C=O Stretch | ~1700 | Strong |
| Benzimidazole Ring | C=N / C=C Stretch | 1650 - 1450 | Medium-Variable |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1440 - 1200 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is the primary chromophore in this compound. wikipedia.org The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands characteristic of the π → π* transitions within the fused aromatic system. Generally, benzimidazole and its derivatives display two main absorption bands in the UV region, around 240-250 nm and 270-280 nm. The exact position and intensity of these bands can be influenced by the substituents on the benzimidazole ring and the solvent used. nih.gov
X-ray Crystallography of this compound and its Complexes
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov
A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
Key structural features that would be elucidated include:
The planarity of the benzimidazole ring system.
The conformation of the propyl and propanoic acid substituents relative to the benzimidazole core.
The dihedral angle between the benzimidazole ring and the plane of the carboxylic acid group. nih.gov
The formation of intermolecular hydrogen bonds, which are highly likely given the presence of the carboxylic acid group (a hydrogen-bond donor and acceptor) and the nitrogen atoms of the imidazole (B134444) ring (hydrogen-bond acceptors). These interactions, such as O-H···N or N-H···O, often lead to the formation of supramolecular structures like chains or networks in the crystal lattice. researchgate.netresearchgate.net
Interactive Table 2: Potential Crystallographic Parameters and Interactions
| Parameter / Interaction | Description | Expected Significance |
| Crystal System | The symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). | Foundational for structure solution. |
| Space Group | The specific symmetry elements of the crystal. | Defines the arrangement of molecules. |
| Hydrogen Bonding | O-H···N, N-H···O interactions. | Likely to be a dominant packing force. researchgate.net |
| π–π Stacking | Interactions between aromatic benzimidazole rings. | Possible, contributing to crystal stability. |
| van der Waals Forces | General intermolecular attractive forces. | Present throughout the crystal structure. |
Co-crystallization is a technique where a compound of interest is crystallized together with another molecule, known as a co-former. google.comscispace.com In the context of medicinal chemistry, co-crystallizing a small molecule like this compound with a target biomolecule (such as an enzyme or receptor) can provide invaluable mechanistic insights.
If this compound were found to have biological activity, obtaining a co-crystal structure would:
Reveal the specific binding site on the biomolecule.
Identify the key amino acid residues involved in the interaction.
Detail the specific intermolecular forces (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.
This structural information is crucial for understanding the molecule's mechanism of action and for rational, structure-based drug design efforts. The benzimidazole scaffold is known to interact with various biological macromolecules, making this a relevant area of investigation for its derivatives. researchgate.net While there are no specific reports of co-crystallization for this particular compound, the methodology remains a vital tool in chemical biology and drug discovery. researchgate.netresearchgate.net
Preclinical Pharmacokinetic and Biotransformation Studies in Vitro and Mechanistic
Absorption and Distribution Studies (In Vitro Models)
In vitro models are crucial for predicting the absorption and distribution of a compound in humans. These studies typically involve assessing its ability to cross cellular barriers and its affinity for plasma proteins.
Permeability Across Cellular Barriers (e.g., Caco-2 models)
No studies detailing the permeability of 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid across Caco-2 cell monolayers or other in vitro cellular barriers were found in the public domain. Caco-2 cell assays are a standard method to predict the intestinal absorption of potential drug candidates. nih.govresearchgate.net Data from such studies would provide an apparent permeability coefficient (Papp), which helps classify a compound's absorption potential. researchgate.net Without these studies, the intestinal permeability of this specific compound remains uncharacterized.
Plasma Protein Binding Characteristics
There is no available data on the plasma protein binding characteristics of this compound. The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. researchgate.net While the parent compound, Telmisartan, is known to be highly protein-bound, this characteristic cannot be extrapolated to its impurities without specific experimental data. nih.gov
Tissue Distribution Profiles in Ex Vivo Animal Models (mechanistic focus)
No information regarding the ex vivo tissue distribution of this compound in animal models was identified. Such studies would provide insight into the potential accumulation of the compound in various organs and tissues, which is a critical component of its pharmacokinetic profile.
Metabolism and Biotransformation Pathways (In Vitro Models)
In vitro metabolism studies are essential for understanding how a compound is chemically altered by the body, which affects its activity and elimination.
Identification of Metabolites Using Liver Microsomes, S9 Fractions, and Hepatocytes
No published research was found that utilized in vitro systems like human or animal liver microsomes, S9 fractions, or hepatocytes to identify the metabolites of this compound. These experimental models are the primary tools for elucidating metabolic pathways in early preclinical development.
Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes
Due to the lack of metabolism studies, there is no information on the specific cytochrome P450 (CYP) enzymes or other metabolic enzymes involved in the biotransformation of this compound. Identifying the responsible enzymes is key to predicting potential drug-drug interactions.
Metabolic Stability in Biological Matrices
The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical development. It provides an early indication of a compound's likely in vivo half-life and oral bioavailability. These studies are typically conducted in vitro using various biological matrices, primarily liver microsomes and plasma, from different species to identify potential metabolic liabilities and to understand interspecies differences.
For a compound like this compound, its metabolic stability would be evaluated by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound over time is measured, usually by liquid chromatography-mass spectrometry (LC-MS). From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Plasma stability is also assessed to determine if the compound is degraded by enzymes present in the blood. The compound would be incubated in plasma from various species, and its concentration monitored over time.
Hypothetical Metabolic Stability Data for this compound
The following table represents hypothetical data to illustrate the typical output of such studies.
| Biological Matrix | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 45 | 15.4 |
| Rat | 25 | 27.7 | |
| Dog | 60 | 11.6 | |
| Monkey | 52 | 13.3 | |
| Plasma | Human | > 240 | Stable |
| Rat | > 240 | Stable |
Excretion Mechanisms (Conceptual and In Vitro)
The excretion of a drug or its metabolites is the final step in its elimination from the body. The primary routes of excretion are through the kidneys into urine and through the liver into bile and subsequently feces. Understanding the mechanisms of excretion is crucial for predicting a drug's disposition and potential for drug-drug interactions.
Renal and Biliary Clearance Pathways (cellular transporter mechanisms)
Renal Clearance: The kidneys eliminate drugs and their metabolites through a combination of glomerular filtration, active tubular secretion, and passive tubular reabsorption. For an acidic compound such as this compound, active secretion into the renal tubules would likely be mediated by organic anion transporters (OATs) located on the basolateral membrane of the proximal tubule cells, and multidrug resistance-associated proteins (MRPs) or breast cancer resistance protein (BCRP) on the apical membrane.
Biliary Clearance: The liver can transport compounds from the blood into the bile, a process mediated by transporters on the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes. For a compound like this compound, uptake from the blood into hepatocytes would likely involve organic anion transporting polypeptides (OATPs). Subsequent excretion into the bile could be mediated by transporters such as MRP2.
Transporter Interaction Studies (e.g., OATPs, OCTs, P-gp)
To investigate the specific transporters involved in the disposition of this compound, in vitro studies using cell lines overexpressing individual transporters are conducted. These studies determine if the compound is a substrate or an inhibitor of key transporters.
Commonly investigated transporters include:
Uptake Transporters:
Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3): Primarily in the liver.
Organic Anion Transporters (OAT1, OAT3): Primarily in the kidneys.
Organic Cation Transporters (OCT1, OCT2): Less likely for an acidic compound.
Efflux Transporters:
P-glycoprotein (P-gp, MDR1): Found in the gut, liver, kidneys, and blood-brain barrier.
Breast Cancer Resistance Protein (BCRP): Widely distributed.
Multidrug Resistance-Associated Proteins (MRPs): Particularly MRP2 in the liver and kidneys.
Hypothetical Transporter Interaction Data for this compound
This table provides an example of the kind of data generated from in vitro transporter studies.
| Transporter | System | Substrate (Yes/No) | IC₅₀ (µM) (as inhibitor) |
| OATP1B1 | HEK293 cells | Yes | 25 |
| OATP1B3 | HEK293 cells | Yes | 18 |
| OAT1 | CHO cells | Yes | > 50 |
| OAT3 | CHO cells | Yes | 42 |
| P-gp | MDCK-MDR1 cells | No | > 100 |
| BCRP | MDCK-BCRP cells | Yes | 12 |
Advanced Research Applications and Future Directions
Development of Chemical Probes and Molecular Tools Based on 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid
High-quality chemical probes are indispensable tools for dissecting protein function and validating therapeutic targets in academic and industrial research. rjeid.comnih.gov They are highly characterized small molecules designed to modulate a specific protein target, enabling the study of its biological role in cellular and in vivo models. nih.gov The development of probes based on this compound could significantly advance our understanding of its mechanism of action and biological targets.
To serve as a foundation for a chemical probe, a molecule's structure must be amenable to modification without losing its primary biological activity. Derivatives of the parent compound can be synthesized to incorporate various functional tags. These modifications can transform the molecule into a versatile tool for a range of research applications, including target identification and validation. rjeid.com
Potential Modifications and Applications:
Affinity-based Probes: Introduction of a reactive group (e.g., a photo-affinity label) would allow for covalent cross-linking to its direct binding partners upon UV irradiation, facilitating their isolation and identification via mass spectrometry.
Fluorescent Probes: Attaching a fluorophore would enable the visualization of the compound's subcellular localization and trafficking through fluorescence microscopy, providing insights into its site of action.
Biotinylated Probes: Conjugation with biotin (B1667282) would allow for the capture and pull-down of protein targets from cell lysates using streptavidin-coated beads, a common method for identifying protein-ligand interactions.
These molecular tools are critical for moving beyond phenotypic observations to a precise, mechanistic understanding of the compound's effects at the molecular level.
| Probe Type | Modification Strategy | Research Application | Example Tag |
|---|---|---|---|
| Affinity-Based Probe | Incorporate a photoreactive group | Covalent labeling and identification of direct protein targets | Benzophenone, Diazirine |
| Fluorescent Probe | Conjugate a fluorescent dye | Visualization of subcellular localization and dynamics | Fluorescein, Rhodamine |
| Biotinylated Probe | Attach a biotin molecule | Affinity purification (pull-down) of binding partners | Biotin |
| "Click" Chemistry Handle | Introduce an azide (B81097) or alkyne group | Versatile post-synthetic labeling with various tags | Terminal Alkyne |
Integration with Systems Biology and Network Pharmacology Approaches
Modern drug discovery is increasingly moving away from the "one-drug-one-target" paradigm towards a more holistic, systems-level perspective. healthcare-bulletin.co.uk Systems biology and network pharmacology are computational approaches that integrate complex 'omics' data to understand how a small molecule perturbs entire biological networks, rather than just a single protein. nih.govmdpi.com These methods can be powerfully applied to this compound to predict its targets, elucidate its mechanism of action, and identify potential new applications. healthcare-bulletin.co.uk
A typical network pharmacology workflow involves several steps:
Target Prediction: Using computational methods based on ligand structure or phenotype, a list of potential protein targets for the compound is generated. mdpi.com
Network Construction: The predicted targets are mapped onto known protein-protein interaction (PPI) and pathway databases (e.g., STRING, KEGG) to build a compound-target-disease network. healthcare-bulletin.co.uk
Network Analysis: The network is analyzed to identify key proteins (hubs) and pathways that are significantly affected by the compound. This can reveal the molecular mechanisms underlying the compound's observed biological effects. nih.gov
Hypothesis Generation: The analysis can suggest novel therapeutic uses (drug repurposing) or predict potential off-target effects. healthcare-bulletin.co.uknih.gov
By applying these in silico techniques, researchers can generate testable hypotheses about the roles of this compound in complex diseases like cancer or inflammatory disorders, where multiple pathways are typically involved. nih.govnih.gov
| Step | Description | Key Tools and Databases |
|---|---|---|
| 1. Target Fishing | Predict potential protein targets based on the compound's chemical structure. | PharmMapper, SwissTargetPrediction, SuperPred |
| 2. Disease Association | Identify diseases associated with the predicted targets. | OMIM, GeneCards, DisGeNET |
| 3. Network Construction | Build a protein-protein interaction (PPI) network for the identified targets. | STRING, BioGRID, Cytoscape |
| 4. Pathway Enrichment | Analyze the network to find biological pathways that are significantly enriched. | KEGG, Reactome, GO (Gene Ontology) |
| 5. Hypothesis Formulation | Generate hypotheses about the compound's mechanism of action and potential for drug repurposing. | Analysis of hub genes and key pathways |
Exploration of Polypharmacology and Off-Target Interactions (Mechanistic)
Polypharmacology is the principle that most small molecules interact with multiple targets rather than a single one. nih.govwikipedia.org This multi-target activity can be responsible for both the therapeutic efficacy of a drug and its adverse side effects. wikipedia.orgresearchgate.net Given the promiscuous nature of the benzimidazole (B57391) scaffold, it is highly probable that this compound engages in polypharmacology.
Understanding the polypharmacology of this compound presents several opportunities:
Enhanced Efficacy: In complex diseases like cancer, hitting multiple nodes in a disease network can lead to greater therapeutic efficacy than inhibiting a single target. nih.gov
Drug Repurposing: An off-target interaction could represent a new therapeutic opportunity in a different disease context. nih.gov
Mechanism Deconvolution: Apparent "off-target" effects may, in fact, be integral to the compound's primary mechanism of action.
A thorough investigation of these interactions is essential for the rational design of future derivatives with improved selectivity or for intentionally designing multi-target agents with a specific polypharmacological profile. wiley.comgoogle.com
Challenges and Opportunities in Benzimidazole-Based Chemical Biology Research
While the benzimidazole core is a privileged scaffold in medicinal chemistry, its use in chemical biology research comes with both challenges and opportunities. impactfactor.org
Challenges:
Synthesis and Purification: Chemical synthesis of benzimidazole derivatives can sometimes result in low yields or require harsh conditions, making it difficult to generate the quantities and purity needed for extensive biological studies. impactfactor.org
Physicochemical Properties: Benzimidazole-containing compounds can suffer from poor aqueous solubility, which complicates their handling in biological assays and can lead to non-specific aggregation.
Intellectual Property: As the field of benzimidazole research expands, navigating the existing patent landscape can be a challenge for developing novel compounds. impactfactor.org
Opportunities:
Structural Versatility: The benzimidazole core can be readily modified at multiple positions, allowing chemists to fine-tune the molecule's biological activity, selectivity, and physicochemical properties. impactfactor.org
Modern Synthetic Methods: Advances like microwave-assisted synthesis have significantly shortened reaction times and improved yields for benzimidazole derivatives, making them more accessible for research. impactfactor.org
Target-Based Design: With growing structural biology data for various protein targets, rational design can be used to optimize benzimidazole derivatives for higher affinity and selectivity, reducing off-target effects. impactfactor.org
Overcoming these challenges through modern synthetic and computational approaches will unlock the full potential of compounds like this compound as tools for chemical biology.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Potentially low yields, harsh reaction conditions, purification difficulties. impactfactor.org | Microwave-assisted synthesis, development of novel catalytic methods. impactfactor.org |
| Properties | Poor aqueous solubility, potential for non-specific activity. | Targeted modification of substituents to improve solubility and ADME properties. nih.gov |
| Design | Achieving high selectivity for a single target can be difficult. | Rational, structure-based design for improved affinity and selectivity; intentional design of multi-target agents. impactfactor.org |
| Intellectual Property | Crowded patent landscape for some applications. impactfactor.org | Exploration of novel chemical space and new therapeutic applications. |
Unexplored Biological Systems and Therapeutic Areas for Investigation
The benzimidazole class of molecules exhibits an exceptionally broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. rsc.org This suggests that the therapeutic potential of this compound may extend beyond its currently investigated applications. Future research should aim to screen this compound across a diverse set of biological systems and disease models.
Potential Unexplored Areas:
Antimicrobial Activity: Given the rise of drug-resistant microbial strains, there is a pressing need for new antimicrobial agents. Many benzimidazole derivatives have shown potent activity against various bacteria and fungi, making this a promising area for investigation. impactfactor.orgrsc.org
Neurodegenerative Diseases: Some benzimidazole compounds have been explored for their effects on pathways relevant to neurodegeneration. Investigating the potential of this compound in models of Alzheimer's or Parkinson's disease could uncover novel mechanisms.
Parasitic Infections: Benzimidazoles like albendazole (B1665689) and mebendazole (B1676124) are clinically used anthelmintic drugs. This compound could be tested for activity against a range of parasites. researchgate.net
Virology: The structural similarity to purines suggests that benzimidazole derivatives could interfere with viral replication by targeting viral polymerases or other enzymes, an avenue that has been successfully explored for other members of this chemical class. rsc.org
A broad-based screening approach could rapidly identify new and unexpected biological activities, opening up entirely new research trajectories for this molecule.
Advanced Delivery Systems for Fundamental Research (e.g., Nanoparticle Encapsulation for in vitro studies)
The reliability and reproducibility of in vitro biological data are highly dependent on the behavior of the test compound in the assay medium. Poor solubility, degradation, and non-specific binding can all lead to misleading results. Advanced delivery systems, such as nanoparticle encapsulation, can mitigate these issues and improve the quality of fundamental research data. nih.gov
Encapsulating this compound within a nanoparticle carrier for in vitro studies offers several advantages:
Improved Solubility: Polymeric or lipid-based nanoparticles can effectively solubilize hydrophobic compounds in aqueous cell culture media, ensuring a consistent and accurate concentration. nih.gov
Enhanced Stability: Encapsulation can protect the compound from degradation by enzymes or other components in the culture medium, increasing its effective half-life.
Controlled Release: The release of the compound from the nanoparticle can be tuned by altering the carrier's composition, allowing for sustained exposure of the cells to the molecule. nih.gov
Reduced Non-Specific Effects: By preventing the compound from aggregating or binding non-specifically to plasticware or serum proteins, nanoparticles can provide a more accurate measure of its on-target biological activity.
Utilizing these delivery systems in early-stage research can help ensure that the observed biological effects are genuinely due to the compound's interaction with its cellular targets, thereby strengthening the foundation for more advanced studies.
| Nanoparticle Type | Core Material | Key Advantages for In Vitro Studies |
|---|---|---|
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | High versatility, tunable drug release, good stability. nih.gov |
| Lipid Nanoparticles (SLNs, NLCs) | Solid lipids (e.g., triglycerides) | High biocompatibility, enhances cellular uptake. |
| Liposomes | Phospholipid bilayers | Can encapsulate both hydrophilic and hydrophobic compounds, mimics cell membranes. |
| Micelles | Amphiphilic block copolymers | Excellent for solubilizing highly hydrophobic compounds in aqueous media. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid, and how can purity be optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with benzimidazole derivatives. A common approach includes:
Alkylation of 1H-benzimidazole with a propyl halide to introduce the 2-propyl group.
Coupling the intermediate with a propanoic acid derivative via nucleophilic substitution or condensation.
- Purification : Use recrystallization (ethanol/water mixtures) followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
- Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | 1H-benzimidazole, 1-bromopropane | DMF | 80°C, 12h | 65% |
| Acid coupling | Propanoic acid chloride, K₂CO₃ | THF | 25°C, 6h | 72% |
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Answer : A combination of orthogonal methods is essential:
- X-ray crystallography (SHELXL refinement ) for absolute stereochemistry.
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
- Table 2 : Key NMR Peaks (DMSO-d₆, 400 MHz)
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Benzimidazole H | 7.2–8.1 | Multiplet | Aromatic protons |
| Propanoic acid -COOH | 12.5 | Singlet | Acidic proton |
Q. How can preliminary biological activity be screened for this compound?
- Answer : Use in vitro assays targeting receptors or enzymes relevant to its structural analogs (e.g., benzimidazole-based inhibitors):
- Anti-inflammatory activity : COX-2 inhibition assay (IC₅₀ determination via ELISA) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1).
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (10 ns trajectories) .
- Table 3 : Docking Scores vs. Experimental IC₅₀
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| COX-2 | -8.2 | 1.4 |
Q. How should conflicting spectroscopic and crystallographic data be resolved?
- Answer : Contradictions (e.g., unexpected NMR shifts vs. XRD bond lengths) require:
Revisiting sample purity (HPLC-MS for contaminants).
Variable-temperature NMR to detect dynamic effects.
DFT calculations (Gaussian 16) to model electronic environments .
Q. What strategies improve synthetic yield while minimizing byproducts?
- Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 80°C → 30 min vs. 12h conventional).
- Catalytic optimization : Switch from K₂CO₃ to Cs₂CO₃ for higher coupling efficiency .
Q. How can metabolic stability be assessed in preclinical studies?
- Answer :
- Liver microsome assays : Incubate with human/rat microsomes, quantify parent compound via LC-MS/MS.
- CYP450 inhibition screening : Fluorescence-based assays for CYP3A4/2D6 .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
